1-(3,4-Dibromofuran-2-yl)ethanol chemical structure
1-(3,4-Dibromofuran-2-yl)ethanol chemical structure
An In-Depth Technical Guide to 1-(3,4-Dibromofuran-2-yl)ethanol: Structure, Synthesis, and Applications
As a Senior Application Scientist, I often encounter highly functionalized heterocyclic scaffolds that serve as linchpins in complex drug discovery programs. Among these, 1-(3,4-dibromofuran-2-yl)ethanol (CAS: 2432848-85-4) stands out as an exceptionally versatile building block[1]. Its architecture combines the electron-rich aromaticity of a furan ring with the orthogonal reactivity of two heavy halogen atoms and a chiral hydrogen-bonding moiety.
This whitepaper provides an authoritative, deep-dive analysis of the chemical structure, rational synthesis, and downstream applications of 1-(3,4-dibromofuran-2-yl)ethanol, designed specifically for researchers and drug development professionals.
Chemical Identity and Structural Logic
At its core, 1-(3,4-dibromofuran-2-yl)ethanol is a di-halogenated heteroaromatic compound featuring a 1-hydroxyethyl substituent at the C2 position.
Quantitative Chemical Properties
To establish a baseline for analytical and synthetic workflows, the core quantitative data for this compound is summarized below:
| Property | Value |
| IUPAC Name | 1-(3,4-dibromofuran-2-yl)ethanol |
| CAS Registry Number | 2432848-85-4[1] |
| Molecular Formula | C₆H₆Br₂O₂[2] |
| Molecular Weight | 269.92 g/mol [2] |
| Typical Purity (Commercial) | ≥ 98%[2] |
| Hydrogen Bond Donors | 1 (Hydroxyl group) |
| Hydrogen Bond Acceptors | 2 (Furan oxygen, Hydroxyl oxygen) |
Electronic and Steric Causality
The strategic placement of the bromine atoms at C3 and C4 heavily influences the molecule's electronic landscape. Furans are inherently electron-rich, making them susceptible to electrophilic aromatic substitution and oxidative degradation. However, the strong inductive electron-withdrawing effect (-I effect) of the two bromine atoms significantly stabilizes the furan ring against unwanted oxidation[3].
Furthermore, the steric bulk of the C3 bromine atom directly impacts the rotational freedom of the adjacent 1-hydroxyethyl group at C2. This steric hindrance can be exploited in asymmetric catalysis or receptor binding, as it forces the hydroxyl group into a predictable spatial orientation, which is a critical parameter when designing kinase or protease inhibitors.
Rational Synthesis Methodology
Synthesizing 1-(3,4-dibromofuran-2-yl)ethanol requires precision. The primary challenge is functionalizing the C2 position without triggering a premature metal-halogen exchange at the C3 or C4 bromine sites[4].
To achieve this, we utilize a thermodynamically controlled deprotonation strategy using a sterically hindered, non-nucleophilic base.
Step-by-Step Experimental Protocol: C2-Lithiation and Alkylation
Objective: Regioselective addition of an ethanol moiety to 3,4-dibromofuran.
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System Preparation: Flame-dry a Schlenk flask under high vacuum and purge with ultra-pure Argon. This is non-negotiable; trace moisture will prematurely quench the organolithium intermediate.
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Substrate Solvation: Dissolve 1.0 equivalent of 3,4-dibromofuran in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).
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Cryogenic Control: Submerge the reaction vessel in a dry ice/acetone bath to reach exactly -78 °C. Causality: Cryogenic temperatures are mandatory to prevent the furyl-lithium intermediate from undergoing ring-opening or undesired halogen scrambling[4].
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Regioselective Lithiation: Add 1.05 equivalents of Lithium Diisopropylamide (LDA) dropwise over 15 minutes. Causality: Unlike n-Butyllithium (which favors metal-halogen exchange at the bromines), LDA acts strictly as a base, selectively abstracting the highly acidic C2 proton adjacent to the furan oxygen. Stir for 45 minutes at -78 °C.
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Electrophilic Trapping: Inject 1.2 equivalents of anhydrous acetaldehyde directly into the vortex of the solution. The hard nucleophilic furyl-lithium attacks the electrophilic carbonyl carbon of acetaldehyde, forming a lithium alkoxide intermediate.
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Quenching and Workup: After 1 hour, quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
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Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure 1-(3,4-dibromofuran-2-yl)ethanol.
Fig 1: Regioselective synthesis workflow of 1-(3,4-dibromofuran-2-yl)ethanol via C2-lithiation.
Analytical Characterization and Self-Validation
A robust protocol must be a self-validating system. To confirm the structural integrity of 1-(3,4-dibromofuran-2-yl)ethanol, the following analytical signatures must be verified:
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Mass Spectrometry (LC-MS): The presence of two bromine atoms will generate a highly diagnostic isotopic signature. You must observe a 1:2:1 ratio in the mass spectrum corresponding to the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks (due to the natural ~50:50 abundance of ⁷⁹Br and ⁸¹Br isotopes). If this 1:2:1 pattern is missing, halogen scrambling or debromination has occurred.
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¹H NMR (400 MHz, CDCl₃):
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The isolated furan C5 proton will appear as a sharp singlet around δ 7.4 ppm.
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The methine proton (CH) of the ethanol group will present as a quartet around δ 4.8 ppm.
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The methyl group (CH₃) will appear as a doublet around δ 1.5 ppm.
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The hydroxyl proton (-OH) will appear as a broad singlet, exchangeable with D₂O.
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Applications in Drug Development
In medicinal chemistry, 1-(3,4-dibromofuran-2-yl)ethanol is rarely the final drug candidate; rather, it is a highly privileged scaffold used to generate complex libraries.
Differentiated Cross-Coupling
The true power of this molecule lies in the differential reactivity of its two bromine atoms. The C3 bromine is sterically shielded by the adjacent 1-hydroxyethyl group, whereas the C4 bromine is relatively exposed (adjacent to the small C5 proton). By carefully selecting the palladium catalyst and tuning the reaction temperature, chemists can perform highly regioselective Suzuki-Miyaura or Stille cross-couplings at the C4 position first, leaving the C3 bromine intact for a subsequent, orthogonal coupling with a different boronic acid[5].
Precursor to ADC Linkers
Furan derivatives are frequently utilized as precursors for maleic anhydrides and maleimides via controlled oxidation. Substituted dibromomaleimides are highly sought after in the development of Antibody-Drug Conjugates (ADCs) because they enable rigid, interchain cysteine cross-linking, which drastically improves the homogeneity and stability of the ADC compared to conventional maleimide linkers[6].
Fig 2: Application of 1-(3,4-dibromofuran-2-yl)ethanol as a scaffold in drug discovery.
References
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Boroncore Product Catalog: 1-(3,4-dibromofuran-2-yl)ethanol Source: Boroncore URL:[Link]
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2432848-85-4 | 1-(3,4-dibromofuran-2-yl)ethanol Specifications Source: Boroncore URL:[Link]
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Fimbrolide Synthesis: Master's Thesis in Organic Chemistry Source: Studylib URL:[Link]
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Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity Source: PMC (National Institutes of Health) URL:[Link]
Sources
- 1. 2432848-85-4 | 1-(3,4-dibromofuran-2-yl)ethanol | Boroncore [boroncore.com]
- 2. 2432848-85-4 | 1-(3,4-dibromofuran-2-yl)ethanol | Boroncore [boroncore.com]
- 3. 3,4-DIBROMOFURAN | 32460-02-9 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. studylib.net [studylib.net]
- 6. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
